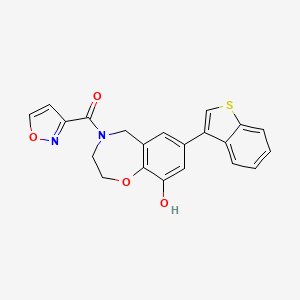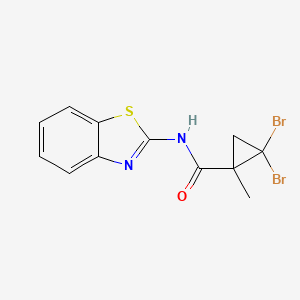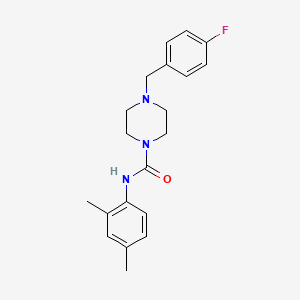
N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide, also known as CPP-115, is a novel compound that has gained significant attention in the field of neuroscience research. It belongs to the class of compounds known as piperazine derivatives and is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.
Mechanism of Action
N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide works by inhibiting GABA aminotransferase, an enzyme that catalyzes the degradation of GABA. GABA is the main inhibitory neurotransmitter in the brain and plays a crucial role in regulating neuronal excitability. By inhibiting GABA aminotransferase, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in the suppression of neuronal activity, leading to the anticonvulsant, anxiolytic, and analgesic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in the suppression of neuronal activity, leading to the anticonvulsant, anxiolytic, and analgesic effects of this compound. Moreover, this compound has been found to have a low potential for abuse and dependence, making it a promising candidate for the treatment of substance use disorders.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. Moreover, this compound has been shown to have a low potential for abuse and dependence, making it a safer alternative to other drugs that are commonly used in preclinical studies. However, there are also some limitations to the use of this compound in lab experiments. For example, its effects may vary depending on the species and strain of animals used, and its long-term effects on the brain are not well understood.
Future Directions
There are several future directions for the research on N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for substance use disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for epilepsy. This compound has been shown to have anticonvulsant effects in preclinical studies, and further studies are needed to determine its potential as a treatment for epilepsy in humans. Moreover, the long-term effects of this compound on the brain are not well understood, and further studies are needed to determine its safety and tolerability in humans.
Conclusion
In conclusion, this compound is a novel compound that has gained significant attention in the field of neuroscience research. It is a potent inhibitor of GABA aminotransferase and has been shown to have anticonvulsant, anxiolytic, and analgesic effects in preclinical studies. Moreover, it has been investigated as a potential treatment for substance use disorders and epilepsy. While there are some limitations to its use in lab experiments, this compound has several advantages and is a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. Further studies are needed to determine its potential as a treatment for various disorders and to understand its long-term effects on the brain.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide involves the reaction of 4-(4-fluorobenzyl)piperazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield this compound. This synthesis method has been patented and is considered to be a reliable and efficient way to produce this compound in large quantities.
Scientific Research Applications
N-(3-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in preclinical studies. It has also been investigated as a potential treatment for cocaine addiction and alcohol use disorder. This compound has been found to reduce cocaine self-administration in rats and to decrease alcohol intake in mice. Moreover, it has been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of substance use disorders.
properties
IUPAC Name |
N-(3-chlorophenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-15-2-1-3-17(12-15)21-18(24)23-10-8-22(9-11-23)13-14-4-6-16(20)7-5-14/h1-7,12H,8-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUFKIDBSDFFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5308463.png)
![N-{1-[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B5308474.png)

![1'-(2-morpholinylacetyl)spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B5308501.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5308508.png)
![1'-bicyclo[2.2.1]hept-2-yl-1,4'-bipiperidine](/img/structure/B5308517.png)

![N,N-dimethyl-1-((2R,5S)-5-{[5-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methanamine](/img/structure/B5308524.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-1,8-naphthyridine-2-carboxamide](/img/structure/B5308532.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5308534.png)

![2-phenoxy-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5308543.png)
![2,4,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole](/img/structure/B5308550.png)